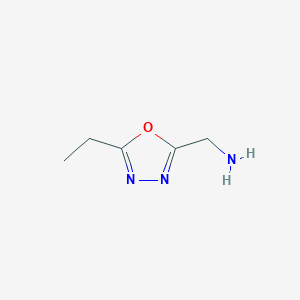![molecular formula C15H11N3O4 B3170672 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile CAS No. 945367-11-3](/img/structure/B3170672.png)
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like Density Functional Theory (DFT) calculations, vibrational spectral analysis, and molecular docking . These techniques can provide insights into the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. For example, the density, boiling point, and acidity of a compound can be predicted .Scientific Research Applications
Novel Compound Synthesis
Research has led to the development of novel compounds from 2-amino-5-nitrobenzonitrile, highlighting its utility in synthesizing new chemical structures. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst produced a unique compound, 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This compound was identified using various spectroscopic methods and its crystal structure was determined through X-ray diffraction, suggesting a mechanism for these reactions (Li et al., 2006).
Antibacterial and Antimalarial Effects
The compound's derivatives have been investigated for their potential antimalarial and antibacterial properties. A series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, synthesized via condensation of 5-chloro-2-nitrobenzonitrile, exhibited suppressive activity against drug-sensitive lines of Plasmodium berghei in mice, although not as active as some other compounds (Elslager et al., 1978).
Heterocyclic Chemistry
The compound's role in heterocyclic chemistry is underscored by its participation in synthesizing various heterocyclic compounds. The preparation of 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile underlines its versatility in creating complex molecular architectures, which are essential in pharmaceuticals and materials science (Li et al., 2006).
Crystal Structure Analysis
The crystal structures of certain derivatives, like 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones, reveal intricate intermolecular interactions. These findings are crucial for understanding the compound's potential applications in materials science and molecular engineering (Facchinetti et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) and Prothrombin , which play crucial roles in cellular signaling and blood coagulation, respectively.
Biochemical Pathways
If the compound interacts with gsk-3β, it could potentially influence pathways related tocellular metabolism, neurodevelopment, and apoptosis .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-7-11-6-12(18(19)20)2-3-13(11)17-8-10-1-4-14-15(5-10)22-9-21-14/h1-6,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFNSHURXROKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)





